

1-Phenoxy-2-propanol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Phenoxy-2-propanol*

Cat. No.: *B149627*

[Get Quote](#)

1-Phenoxy-2-propanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies for **1-Phenoxy-2-propanol**. The information is curated to support research, development, and quality control activities involving this versatile glycol ether.

Chemical Identity and Structure

1-Phenoxy-2-propanol, also known as propylene glycol phenyl ether or phenoxyisopropanol, is an organic compound classified as a glycol ether. Its structure consists of a phenoxy group attached to a propan-2-ol backbone.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-phenoxypropan-2-ol
CAS Number	770-35-4
Molecular Formula	C ₉ H ₁₂ O ₂
Molecular Weight	152.19 g/mol [1]
InChI	InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
SMILES	CC(O)COc1ccccc1

Physicochemical Properties

1-Phenoxy-2-propanol is a colorless to pale yellow liquid with a mild, pleasant odor. It exhibits good solubility in water, alcohol, and various organic solvents.[\[1\]](#)

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Colorless to pale yellow liquid [1]
Boiling Point	243 °C [1]
Melting Point	11 °C
Density	1.064 g/mL at 20 °C [1]
Solubility in Water	15.1 g/L at 20 °C
Vapor Pressure	0.02 mmHg at 25 °C
Refractive Index (n _{20/D})	1.523 [1]
Flash Point	>110 °C
logP (Octanol-Water Partition Coefficient)	1.41 at 24.1 °C

Synthesis of 1-Phenoxy-2-propanol

1-Phenoxy-2-propanol is primarily synthesized through two main routes: the reaction of phenol with propylene oxide or the reaction of phenol with 1-chloro-2-propanol.

Synthesis from Phenol and Propylene Oxide

This method involves the base-catalyzed ring-opening of propylene oxide by phenol. The reaction is typically carried out using a solid base catalyst.

Materials:

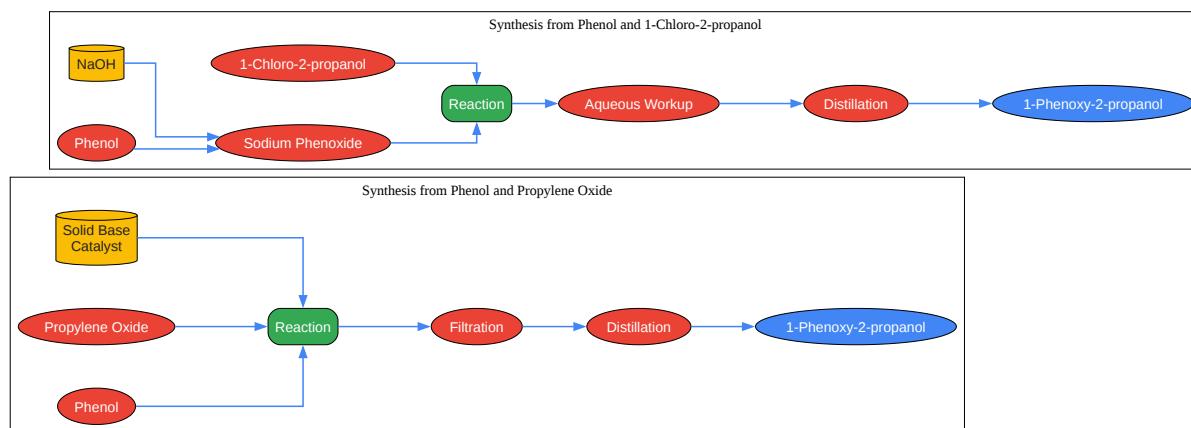
- Phenol
- Propylene oxide
- Solid base catalyst (e.g., KOH on a zeolite carrier)
- Methanol (solvent)
- Nitrogen gas

Procedure:

- A solid base catalyst is prepared by impregnating a zeolite carrier with a solution of potassium hydroxide (e.g., 1.5 mol/L). The catalyst is then dried and calcined at a high temperature (e.g., 600 °C) under a nitrogen atmosphere for several hours.
- In a suitable reactor, the solid base catalyst is suspended in methanol.
- A mixture of phenol and propylene oxide, with a molar ratio of approximately 1:5, is added to the reactor.
- The reaction is carried out at a controlled temperature and pressure (e.g., for 3 hours at 0.3-0.4 MPa) with constant stirring.
- Upon completion, the catalyst is filtered off, and the excess methanol and unreacted propylene oxide are removed by distillation.

- The resulting crude **1-phenoxy-2-propanol** is then purified by fractional distillation under reduced pressure.

Synthesis from Phenol and 1-Chloro-2-propanol


This synthesis proceeds via a Williamson ether synthesis mechanism, where phenoxide reacts with 1-chloro-2-propanol.

Materials:

- Phenol
- 1-Chloro-2-propanol
- Sodium hydroxide (or other suitable base)
- Solvent (e.g., water, or a water-insoluble organic solvent)

Procedure:

- Phenol is dissolved in the chosen solvent in a reaction vessel.
- A stoichiometric amount of sodium hydroxide is added to the solution to form sodium phenoxide.
- 1-Chloro-2-propanol is then added to the reaction mixture.
- The mixture is heated to a specific temperature (e.g., 80 °C) and stirred for a set period to allow the reaction to go to completion.
- After the reaction, the mixture is cooled, and the product is isolated. If a two-phase system is used, the organic layer containing the product is separated.
- The crude product is washed with water to remove any remaining salts and base.
- The final product is purified by distillation under reduced pressure.

[Click to download full resolution via product page](#)

Figure 1: Synthesis workflows for **1-Phenoxy-2-propanol**.

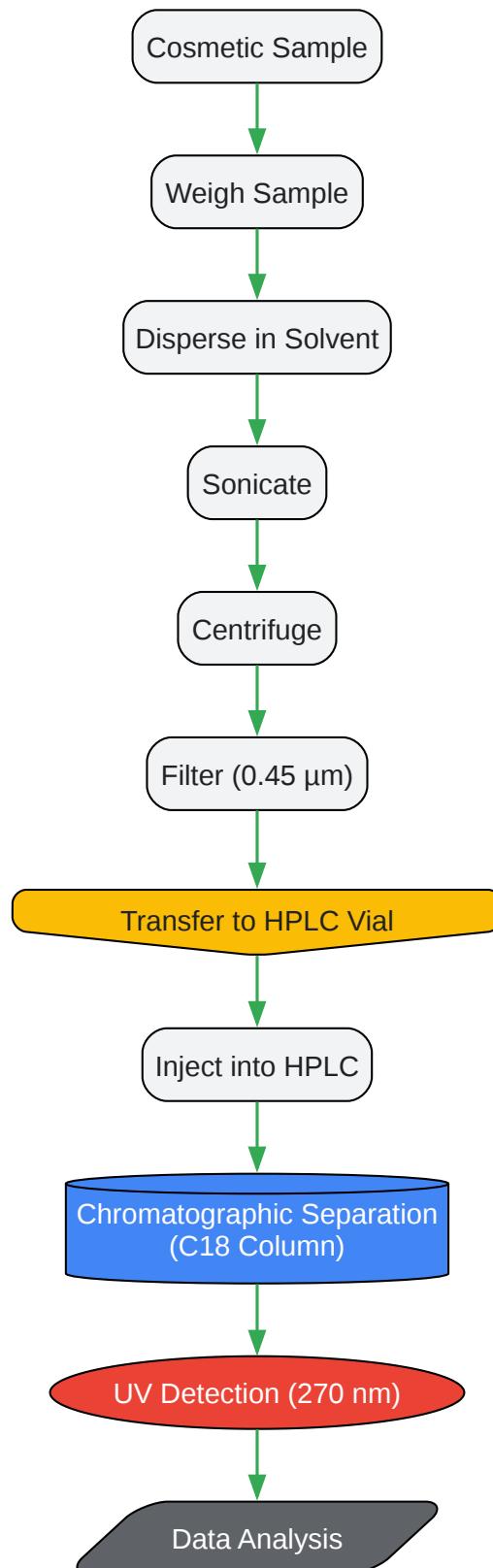
Analytical Methodologies

A variety of analytical techniques are employed for the characterization and quantification of **1-Phenoxy-2-propanol**. These include chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the determination of **1-phenoxy-2-propanol**, particularly in cosmetic formulations.

Instrumentation:


- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

Chromatographic Conditions:

- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 270 nm
- Injection Volume: 20 µL

Sample Preparation (for a cosmetic cream):

- Accurately weigh a portion of the cosmetic sample.
- Disperse the sample in a suitable solvent, such as methanol or a mixture of methanol and water.
- Sonicate the mixture to ensure complete extraction of **1-phenoxy-2-propanol**.
- Centrifuge the sample to precipitate any insoluble excipients.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
- Inject the filtered sample into the HPLC system.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **1-phenoxy-2-propanol**, especially in complex matrices and for trace-level analysis.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer
- Capillary column suitable for polar compounds (e.g., a DB-WAX or Rxi-1301Sil MS column, 30 m x 0.25 mm x 0.25 μ m)

Chromatographic and Spectrometric Conditions:

- Injector Temperature: 180 °C
- Oven Temperature Program: Initial temperature of 50 °C, ramped at 18 °C/min to 204 °C, then at 5 °C/min to 230 °C
- Carrier Gas: Helium at a constant flow of 1.3 mL/min
- Injection Volume: 2 μ L (splitless mode)
- MS Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Mode: Full scan or Single Ion Monitoring (SIM) for targeted analysis

Spectroscopic Data

Table 3: Spectroscopic Data Summary

Technique	Key Features
¹ H NMR	Provides information on the number and environment of protons. Expected signals include a doublet for the methyl group, multiplets for the methine and methylene protons, and signals in the aromatic region for the phenyl group.
¹³ C NMR	Shows distinct signals for each carbon atom in the molecule, including the methyl, methine, methylene, and aromatic carbons.
FTIR	Characteristic absorption bands include a broad O-H stretch from the hydroxyl group, C-H stretches from the alkyl and aromatic groups, C-O stretches from the ether and alcohol functionalities, and C=C stretches from the aromatic ring.
Mass Spectrometry	The mass spectrum will show a molecular ion peak (M ⁺) and characteristic fragmentation patterns that can be used for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-PHENOXY-2-PROPANOL - Ataman Kimya [atamanchemicals.com]
- To cite this document: BenchChem. [1-Phenoxy-2-propanol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149627#1-phenoxy-2-propanol-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com